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molecular formula H2O4STi B083841 Titanium disulfate CAS No. 13693-11-3

Titanium disulfate

Cat. No. B083841
M. Wt: 145.95 g/mol
InChI Key: HFDCVHDLKUZMDI-UHFFFAOYSA-N
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Patent
US05051187

Procedure details

The sulfate process generally comprises the steps of (1) dissolving a titanium slag or raw ilmenite ore into sulfuric acid to obtain a titanium sulfate solution, (2) adding waste iron or waste aluminum to the titanium sulfate solution to chemically reduce ferric ion contained as an impurity in the solution to the divalent (ferrous) state in order to prevent precipitation of iron and to increase the degree of whiteness of the titanium oxide product, followed by cooling the solution to precipitate and remove ferrous sulfate, (3) heat-hydrolyzing the titanium sulfate solution from which ferrous sulfate had been removed, followed by precipitating hydrous titanium oxide, which is then filtered and washed, and (4) then calcining the washed hydrous titanium oxide at 800 to 1,100° C. to obtain anhydrous titanium oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ilmenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti:6].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti+4:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Name
ilmenite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05051187

Procedure details

The sulfate process generally comprises the steps of (1) dissolving a titanium slag or raw ilmenite ore into sulfuric acid to obtain a titanium sulfate solution, (2) adding waste iron or waste aluminum to the titanium sulfate solution to chemically reduce ferric ion contained as an impurity in the solution to the divalent (ferrous) state in order to prevent precipitation of iron and to increase the degree of whiteness of the titanium oxide product, followed by cooling the solution to precipitate and remove ferrous sulfate, (3) heat-hydrolyzing the titanium sulfate solution from which ferrous sulfate had been removed, followed by precipitating hydrous titanium oxide, which is then filtered and washed, and (4) then calcining the washed hydrous titanium oxide at 800 to 1,100° C. to obtain anhydrous titanium oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ilmenite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti:6].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ti+4:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Name
ilmenite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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